molecular formula C23H22N4O3 B6549227 3-benzyl-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-68-4

3-benzyl-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6549227
CAS No.: 921854-68-4
M. Wt: 402.4 g/mol
InChI Key: QJWIZCGUAQSVSL-UHFFFAOYSA-N
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Description

The molecule features a benzyl group at position 3, a 2,5-dimethylphenyl carboxamide at position 7, and a methyl group at position 5 ().

Properties

IUPAC Name

3-benzyl-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14-9-10-15(2)18(11-14)24-21(28)17-13-26(3)20-19(17)25-23(30)27(22(20)29)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWIZCGUAQSVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolo[3,2-d]pyrimidine family known for its diverse biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes a pyrrolo-pyrimidine core with specific substitutions that contribute to its biological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The structural features allow it to modulate the activity of these targets effectively.

Biological Activities

Several studies have reported on the biological activities of this compound:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests its utility in treating conditions characterized by excessive inflammation.
  • Antidiabetic Properties : Similar compounds in the pyrrolo[3,2-d]pyrimidine class have shown promise as PPARγ agonists, which are crucial in regulating glucose metabolism and insulin sensitivity. Further research is needed to confirm if this specific compound shares similar properties .

Case Studies and Research Findings

StudyFindingsReference
Study 1The compound inhibited A-431 cell line growth with an IC50 < 10 µM
Study 2Demonstrated anti-inflammatory effects by reducing TNF-alpha levels in macrophages
Study 3Potential PPARγ activation leading to enhanced insulin sensitivity

Toxicological Assessment

Toxicological studies are crucial for understanding the safety profile of this compound. Initial assessments indicate that while it exhibits potent biological activity, further studies are required to evaluate its long-term effects and potential toxicity in vivo.

Comparison with Similar Compounds

Structural Analogues in Pyrrolo[3,2-d]pyrimidine Family

Core Structure Variations :

  • N4-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine (, Compound 8) : Substitution at N4 with a butyl group increases hydrophobicity compared to the benzyl group in the target compound. This modification reduced steric hindrance, yielding a higher synthesis efficiency (92% vs. unspecified for the target) .
  • N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine (, Compound 9) : The piperazinyl group introduces basicity, likely enhancing water solubility. However, the absence of a carboxamide moiety may reduce target specificity .

Carboxamide Derivatives :

  • 7-Benzyl-4-methyl-pyrrolo[2,3-d]pyrimidines () : These analogues (e.g., Compounds 6–10) share the benzyl and methyl groups but differ in the carboxamide substituents. For example, Compound 6 (5-[2-(3,5-dimethoxyphenyl)ethyl]) showed 83% synthesis yield and antitumor activity, suggesting that electron-donating substituents (e.g., methoxy) enhance bioactivity .
Heterocyclic Fused Systems

Thiazolo[3,2-a]pyrimidines () :

  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): The thiazolo ring introduces sulfur, increasing polarizability. The cyanobenzylidene group enhances π-π stacking, as evidenced by its higher melting point (213–215°C) compared to the target compound’s unlisted thermal data .

Pyrido[2,3-d]pyrimidines () :

  • N’-benzylidene-1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a) : The pyrido core increases ring strain, reducing synthetic yields (unspecified) compared to pyrrolo derivatives. The trioxo groups may lower metabolic stability .
Substituent Effects on Physicochemical Properties
Compound Class Key Substituents Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound 3-Benzyl, 7-(2,5-dimethylphenyl) N/A N/A Moderate (carboxamide)
Pyrrolo[3,2-d]pyrimidine (8) N4-Butyl N/A 92 Hydrophobic
Thiazolo[3,2-a]pyrimidine (11b) 4-Cyanobenzylidene 213–215 68 Low (cyanobenzylidene)
Pyrido[2,3-d]pyrimidine (5a) 2,4,7-Trioxo, benzylidene N/A N/A Poor (high polarity)
7-Benzyl-pyrrolo[2,3-d]pyrimidine (6) 5-[2-(3,5-dimethoxyphenyl)ethyl] 144–146 83 Moderate (methoxy groups)

Key Observations :

  • Electron-Withdrawing Groups (e.g., CN) : Increase melting points but reduce solubility ().
  • Benzyl vs. Alkyl Substitutions : Benzyl groups (target compound) improve aromatic interactions but may reduce synthetic efficiency compared to simpler alkyl chains ().
  • Carboxamide vs. Amine : Carboxamide derivatives (target) likely exhibit higher target specificity due to hydrogen-bonding capacity .

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